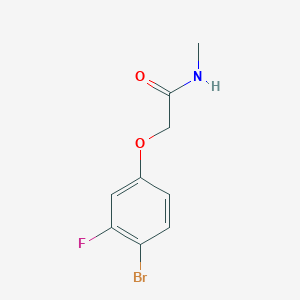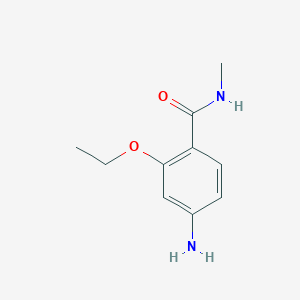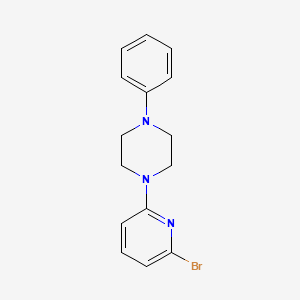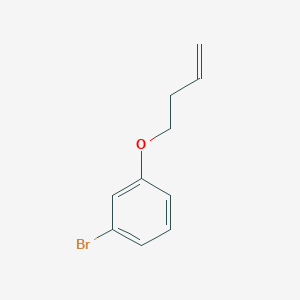
1-Bromo-3-(but-3-en-1-yloxy)benzene
Übersicht
Beschreibung
1-Bromo-3-(but-3-en-1-yloxy)benzene is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic ether, where a bromine atom is attached to the benzene ring, and a but-3-en-1-yloxy group is connected to the third carbon of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(but-3-en-1-yloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(but-3-en-1-yloxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(but-3-en-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond in the but-3-en-1-yloxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-(but-3-en-1-yloxy)phenol, 3-(but-3-en-1-yloxy)aniline, and other substituted derivatives.
Oxidation Reactions: Products include 3-(but-3-en-1-yloxy)benzaldehyde and 3-(but-3-en-1-yloxy)benzoic acid.
Reduction Reactions: Products include 3-(but-3-en-1-yloxy)benzene and reduced derivatives of the but-3-en-1-yloxy group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(but-3-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it useful in drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(but-3-en-1-yloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of substituted products. The but-3-en-1-yloxy group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(but-3-en-1-yloxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(but-3-en-1-yloxy)benzene: Similar structure but with the but-3-en-1-yloxy group at the fourth position. This positional isomer may exhibit different reactivity and properties.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of but-3-en-1-yloxy. This compound may have different reactivity due to the presence of a triple bond.
3-(But-3-en-1-yloxy)benzene: Lacks the bromine atom, making it less reactive in substitution reactions but still useful in other types of chemical transformations.
The uniqueness of this compound lies in its combination of a bromine atom and a but-3-en-1-yloxy group, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-bromo-3-but-3-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXHPULKXRKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


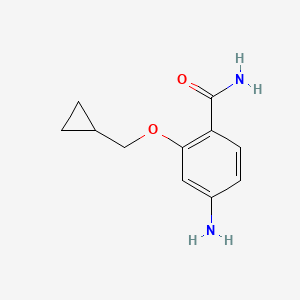
amine](/img/structure/B1399916.png)
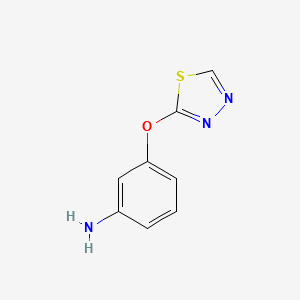
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
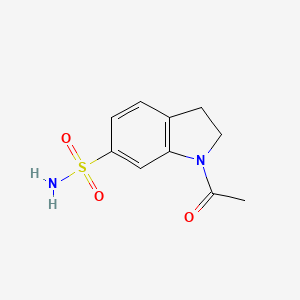
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)
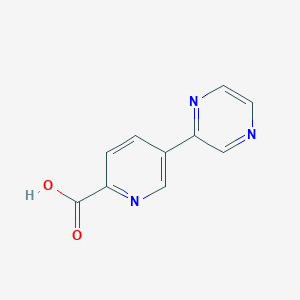
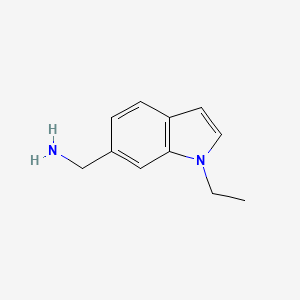
![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)
